molecular formula C13H10ClN5OS B10979153 3-(3-chlorophenyl)-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide

3-(3-chlorophenyl)-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B10979153
M. Wt: 319.77 g/mol
InChI Key: BSXGNQNGUAVKHE-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds. It contains a pyrazole ring, a thiadiazole ring, and a chlorophenyl group. This compound has garnered interest due to its potential biological activities, including antibacterial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves a multistep process. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a chlorophenyl group using a suitable chlorinating agent.

    Formation of the thiadiazole ring: This is done by reacting thiosemicarbazide with a carboxylic acid derivative under cyclization conditions.

    Coupling of the pyrazole and thiadiazole rings: The final step involves coupling the pyrazole and thiadiazole rings through an amide bond formation

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as ultrasound-assisted synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antibacterial and antiviral activities. .

    Medicine: Explored for its anticancer properties.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-chlorophenyl)-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide is unique due to its combination of a pyrazole ring, a thiadiazole ring, and a chlorophenyl group. This unique structure contributes to its diverse biological activities and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C13H10ClN5OS

Molecular Weight

319.77 g/mol

IUPAC Name

5-(3-chlorophenyl)-2-methyl-N-(1,3,4-thiadiazol-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C13H10ClN5OS/c1-19-11(12(20)16-13-17-15-7-21-13)6-10(18-19)8-3-2-4-9(14)5-8/h2-7H,1H3,(H,16,17,20)

InChI Key

BSXGNQNGUAVKHE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)NC3=NN=CS3

Origin of Product

United States

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